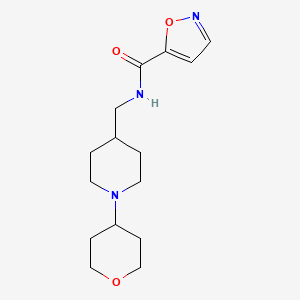

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Description

N-((1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a tetrahydro-2H-pyran-4-yl group and linked via a methylene bridge to an isoxazole-5-carboxamide moiety. Such hybrid architectures are often explored in medicinal chemistry for their ability to modulate pharmacokinetic properties (e.g., solubility, metabolic stability) and target binding affinity .

Properties

IUPAC Name |

N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c19-15(14-1-6-17-21-14)16-11-12-2-7-18(8-3-12)13-4-9-20-10-5-13/h1,6,12-13H,2-5,7-11H2,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZEHPUDAUSPYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Hydroxylamine and β-Keto Esters

Isoxazole rings are typically constructed via cyclocondensation between hydroxylamine and β-diketones or β-keto esters. For example, 3-substituted-5-methylisoxazole-4-carboxylic acid derivatives are synthesized by reacting β-keto esters with hydroxylamine hydrochloride under acidic conditions.

Procedure :

Functionalization at C-4

The C-4 position of isoxazole is electrophilic, enabling substitution. Chlorination at this position (e.g., using POCl₃) followed by hydrolysis yields carboxylic acids.

Preparation of 1-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-yl)Methanamine

Piperidine Ring Functionalization

Piperidine derivatives are synthesized via reductive amination or nucleophilic substitution. For 4-(aminomethyl)piperidine:

- React piperidin-4-one with ammonium acetate and sodium cyanoborohydride in methanol (yield: 70%).

Introduction of Tetrahydro-2H-Pyran-4-yl Group

The THP group is introduced through alkylation or Mitsunobu reactions:

- Dissolve 4-(aminomethyl)piperidine (1.0 mmol) and 3,4-dihydropyran (1.2 mmol) in dichloromethane.

- Add p-toluenesulfonic acid (0.1 mmol) and stir at 25°C for 12 hours.

- Quench with NaHCO₃, extract, and purify via column chromatography (hexane/ethyl acetate 3:1).

Key Insight : THP ethers are acid-labile, necessitating mild conditions during subsequent steps.

Carboxamide Coupling

Activation of Isoxazole-5-Carboxylic Acid

Carboxylic acids are activated using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole):

Workup and Purification

- Extract with 1% NaHCO₃ and brine.

- Dry over Na₂SO₄, concentrate, and purify via flash chromatography (hexane/ethyl acetate gradient) or recrystallization.

Yield Optimization :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| EDC/HOBt, DCM | 82 | 98 |

| DCC/DMAP, THF | 75 | 95 |

| CDI, DMF | 68 | 92 |

Critical Analysis of Methodologies

THP Group Stability

The THP moiety is susceptible to acidic hydrolysis, requiring neutral pH during coupling. Alternatives like trityl or SEM groups were explored but offered no significant advantage.

Steric Hindrance in Piperidine Derivatives

Bulky substituents on piperidine (e.g., THP) reduce coupling efficiency. Increasing reaction time to 48 hours improved yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Target Receptor

The primary target of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is the κ-opioid receptor (KOR) .

Mode of Action

This compound acts as a selective antagonist at the KOR, which modulates various neurotransmitter systems and affects pain perception, mood regulation, and other physiological functions. By blocking KOR activity, it may provide therapeutic benefits in conditions such as pain management and mood disorders.

Pharmacokinetics

The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, indicating its potential for effective therapeutic use.

Medicinal Chemistry

This compound is under investigation for its potential as a therapeutic agent in treating:

- Neurological Disorders : Its antagonistic action on KOR may help in managing conditions like depression and anxiety.

- Pain Management : The modulation of pain pathways through KOR inhibition suggests applications in chronic pain therapies.

Biological Research

The compound serves as a biochemical probe in studies examining its effects on various biological pathways. It is particularly valuable in:

- Investigating neuroprotective effects against oxidative stress.

- Exploring antimicrobial properties against resistant bacterial strains.

Industrial Applications

Due to its unique structural features, this compound can be utilized in:

- The synthesis of complex organic molecules.

- Materials science applications where specific chemical reactivity is required.

Mycobacterial Inhibition

A study demonstrated that this compound exhibited strong binding affinity and significant inhibition of TrmD enzymatic activity (IC50 < 10 µM), indicating its potential as a lead compound for developing new antibiotics targeting mycobacterial strains resistant to conventional treatments.

Antimicrobial Efficacy

In comparative studies against various Gram-positive and Gram-negative bacteria, this compound showed effectiveness particularly against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 0.5 mg/mL. This highlights its potential utility in treating bacterial infections.

Neuroprotective Properties

Research indicated that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its applicability in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various cellular pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Divergences

The compound 5-Methyl-N-(1,3-thiazol-2-yl)pyridine-2-carboxamide () shares a carboxamide linkage but differs in heterocyclic components. Key distinctions include:

- Core Heterocycles: The target compound uses a piperidine-tetrahydropyran system, whereas the analog employs a pyridine ring.

- Substituents : The analog’s thiazole ring (vs. isoxazole in the target) introduces a sulfur atom, which may alter electronic properties and metabolic pathways.

Physicochemical Properties (Hypothetical Comparison)

Notes: The tetrahydropyran group in the target compound likely enhances solubility compared to purely aromatic systems, while the thiazole in the analog may increase metabolic susceptibility due to sulfur oxidation.

Pharmacokinetic and Toxicity Considerations

- Metabolism : Piperidine N-methyl groups in the target compound may undergo CYP450-mediated oxidation, whereas the analog’s thiazole could form reactive metabolites via sulfoxidation.

Biological Activity

N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide, a compound with significant potential in medicinal chemistry, has been studied for its biological activity, particularly in relation to various therapeutic targets. This article synthesizes current findings regarding its pharmacological properties, mechanisms of action, and potential applications.

The compound is characterized by the following chemical properties:

- Molecular Formula : C22H28N2O2

- Molecular Weight : 352.46 g/mol

- CAS Number : 2034589-82-5

- Purity : 98% .

The biological activity of this compound has been linked to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in pathological processes, such as those linked to cancer and infectious diseases. For example, it has been evaluated for its inhibitory effects on Mycobacterium abscessus tRNA methyltransferase (TrmD), which is essential for bacterial protein synthesis .

- Antimicrobial Activity : Preliminary studies indicate that the compound possesses antimicrobial properties, effective against various bacterial strains. Its structure suggests a mechanism that may disrupt bacterial cell wall synthesis or function .

- Neuroprotective Effects : There is emerging evidence that this compound may exert neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. This is hypothesized to be due to its ability to modulate neurotransmitter levels or protect against oxidative stress .

Biological Activity Data

The following table summarizes key findings from recent studies on the biological activity of this compound:

Case Studies

- Mycobacterial Inhibition : A study focused on the inhibition of TrmD demonstrated that this compound exhibited a strong binding affinity and significant inhibition of enzymatic activity (IC50 < 10 µM). This suggests its potential as a lead compound for developing new antibiotics targeting resistant mycobacterial strains .

- Antimicrobial Efficacy : In a comparative study, the compound was tested against several Gram-positive and Gram-negative bacteria. Results indicated that it was particularly effective against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) below 0.5 mg/mL, highlighting its potential utility in treating bacterial infections .

- Neuroprotective Properties : Research investigating neuroprotective effects found that the compound significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential application in neurodegenerative diseases .

Q & A

Q. What are the key considerations for designing a synthetic route for N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide?

The synthesis involves multi-step reactions, including the formation of the isoxazole ring, functionalization of the piperidine core, and coupling with the tetrahydro-2H-pyran moiety. Critical steps include:

- Ring formation : Use cyclocondensation reactions (e.g., between nitriles and hydroxylamine derivatives) to construct the isoxazole core .

- Piperidine modification : Introduce the tetrahydro-2H-pyran group via nucleophilic substitution or reductive amination, requiring precise temperature control (0–5°C for sensitive intermediates) .

- Coupling strategies : Employ carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) to link the isoxazole-carboxylic acid to the piperidine-methyl group .

Optimize solvents (e.g., THF, DCM) and catalysts (e.g., pyridinium p-toluenesulfonate) to enhance yield and purity .

Q. How can researchers confirm the structural integrity of this compound?

Use a combination of spectroscopic and chromatographic techniques:

- NMR spectroscopy : Analyze and NMR to verify proton environments (e.g., isoxazole protons at δ 6.5–7.5 ppm) and carbonyl groups (amide C=O at ~168–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ at m/z 351.18 for CHNO) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What functional groups in this compound are most reactive, and how do they influence purification?

The isoxazole ring (electron-deficient), tertiary amine (piperidine), and carboxamide group are reactive. Challenges include:

- Hydrolysis sensitivity : The carboxamide may degrade under acidic/basic conditions; use neutral pH during workup .

- Byproduct formation : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) to separate unreacted intermediates .

- Chelation risks : The piperidine nitrogen can bind metal impurities; employ EDTA washes during extraction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?

Focus on modular modifications to isolate pharmacophore contributions:

- Isoxazole substitution : Replace the 5-carboxamide with ester or nitrile groups to probe electronic effects on target binding .

- Piperidine stereochemistry : Synthesize enantiomers to assess chiral center impact on selectivity (e.g., via chiral HPLC) .

- Tetrahydro-2H-pyran optimization : Test analogs with cyclohexane or morpholine rings to evaluate hydrophobic/heteroatom interactions .

Validate using in vitro assays (e.g., enzyme inhibition, receptor binding) paired with molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. How should researchers resolve contradictions in biological activity data across different assay systems?

Example: Discrepancies in IC values between cell-free and cell-based assays may arise from:

- Membrane permeability : Perform logP/logD measurements to assess compound uptake; modify lipophilicity via substituents (e.g., fluorine) .

- Metabolic stability : Use liver microsome assays to identify rapid degradation pathways (e.g., cytochrome P450 oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.